3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione typically involves the bromination of a precursor compound. One common method is the bromination of 2-methyl-1lambda6,2-thiazolidine-1,1-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative without the bromomethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazolidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the reduced thiazolidine derivative.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The thiazolidine ring may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
- 3-(Iodomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
- 2-Methyl-1lambda6,2-thiazolidine-1,1-dione
Uniqueness
3-(Bromomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between stability and reactivity that can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
3-(bromomethyl)-2-methyl-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZWRPZSQVQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCS1(=O)=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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